1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-
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Overview
Description
Benzimidazole Structure: Benzimidazole is a bicyclic and heterocyclic ring structure consisting of a fused benzene and imidazole ring system. It is a versatile scaffold found in various natural products and pharmaceuticals.
Compound Description: Our compound, 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-, contains a benzimidazole core with a 5-bromo-2-butoxyphenyl substituent.
Biological Activities: Benzimidazole derivatives exhibit diverse biological activities, including antimicrobial, antiviral, antitumor, antioxidant, anti-inflammatory, and antidiabetic properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing the 5-bromo-2-butoxyphenyl group onto the benzimidazole core. Specific synthetic routes may vary, but common methods include nucleophilic aromatic substitution or Suzuki coupling reactions.
Reaction Conditions: Reaction conditions typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: Information on industrial-scale production methods for this specific compound is limited.
Chemical Reactions Analysis
Reactivity: Benzimidazole derivatives can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are often employed. Conditions vary based on the specific reaction.
Major Products: The major products depend on the substitution pattern and reaction conditions. Detailed studies would be needed to identify specific products for this compound.
Scientific Research Applications
Chemistry: Benzimidazoles serve as building blocks in organic synthesis due to their stability and reactivity. Researchers explore their use in designing novel materials and functional molecules.
Biology and Medicine: Benzimidazole derivatives exhibit antitumor, antiviral, and antiparasitic activities.
Industry: Benzimidazole-based compounds find applications in agrochemicals, dyes, and materials.
Mechanism of Action
Targets: The exact molecular targets for this specific compound would require further investigation.
Pathways: Benzimidazoles may interact with cellular pathways related to cell growth, apoptosis, or enzyme inhibition.
Comparison with Similar Compounds
Uniqueness: Highlighting the uniqueness of this compound would require a detailed comparison with structurally related benzimidazole derivatives.
Similar Compounds: Other related compounds include 5-bromo-1H-benzimidazole-2-amine (CAS791595-74-9) and 2-bromo-1H-benzimidazole (CAS54624-57-6)
Remember that while benzimidazole derivatives show promising properties, further research is essential to fully understand the potential of this specific compound
Properties
CAS No. |
62871-34-5 |
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Molecular Formula |
C17H17BrN2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H17BrN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
InChI Key |
SKIPEXIATADEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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